LpxH-IN-2

LpxH enzyme inhibition IC50 Gram-negative bacteria

LpxH-IN-2 (CAS: 2923230-41-3), also known as Compound 014, is a small molecule inhibitor targeting the UDP-2,3-diacylglucosamine pyrophosphate hydrolase LpxH, an essential enzyme in the Raetz pathway for lipid A biosynthesis in Gram-negative bacteria. It is classified as a meta-sulfonamidobenzamide derivative, a chemotype distinct from the sulfonyl piperazine class that includes the first-in-class inhibitor AZ1 and its optimized analog JH-LPH-33.

Molecular Formula C27H33ClF2N6O4S
Molecular Weight 611.1 g/mol
Cat. No. B15567135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLpxH-IN-2
Molecular FormulaC27H33ClF2N6O4S
Molecular Weight611.1 g/mol
Structural Identifiers
InChIInChI=1S/C27H33ClF2N6O4S/c28-23-13-19(27(29,30)18-3-1-17(2-4-18)26(32)38)14-24(33-23)34-9-11-35(12-10-34)41(39,40)22-7-5-21(6-8-22)36-16-20(31)15-25(36)37/h5-8,13-14,17-18,20H,1-4,9-12,15-16,31H2,(H2,32,38)/t17?,18?,20-/m0/s1
InChIKeyFVEPAVGNJKSQHJ-QLOJAFMTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

LpxH-IN-2 (Compound 014): A Potent LpxH Inhibitor for Gram-Negative Antibacterial Research


LpxH-IN-2 (CAS: 2923230-41-3), also known as Compound 014, is a small molecule inhibitor targeting the UDP-2,3-diacylglucosamine pyrophosphate hydrolase LpxH, an essential enzyme in the Raetz pathway for lipid A biosynthesis in Gram-negative bacteria [1]. It is classified as a meta-sulfonamidobenzamide derivative, a chemotype distinct from the sulfonyl piperazine class that includes the first-in-class inhibitor AZ1 and its optimized analog JH-LPH-33 . LpxH-IN-2 is primarily utilized as a chemical probe in antimicrobial drug discovery to investigate lipid A biosynthesis and to validate LpxH as a therapeutic target against multidrug-resistant pathogens [1].

LpxH-IN-2 Differentiation: Why Sulfonyl Piperazine Analogs Like AZ1 and JH-LPH-33 Cannot Be Interchanged


Generic substitution among LpxH inhibitors is scientifically invalid due to significant divergence in chemotypes, which drives critical differences in target engagement, antibacterial potency, and potentially, off-target liability profiles. The primary comparators for LpxH-IN-2, AZ1 and JH-LPH-33, belong to the sulfonyl piperazine class and exhibit a well-documented disconnect between potent enzymatic inhibition (IC50) and whole-cell antibacterial activity (MIC), with MIC values often >64 μg/mL against E. coli [1]. LpxH-IN-2, as a meta-sulfonamidobenzamide analog, is reported in the primary literature to have potent antibacterial activity, a key differentiation from the sulfonyl piperazine class [2]. Furthermore, the distinct chemical scaffold of LpxH-IN-2 is associated with the potential to modulate hERG ion channel blocking, a critical cardiac safety liability often encountered in antibacterial drug development, a feature not reported for AZ1 or JH-LPH-33 [3]. These fundamental chemical and biological differences preclude any assumption of functional equivalence and mandate compound-specific validation.

LpxH-IN-2 Quantitative Differentiation Evidence: A Comparator-Based Analysis for Scientific Selection


Enzymatic Inhibition Potency of LpxH-IN-2 vs. Sulfonyl Piperazine Comparators

The specific IC50 value for LpxH-IN-2 against E. coli LpxH is not publicly available in the accessed primary literature. As a point of reference, the sulfonyl piperazine comparator JH-LPH-33 exhibits an IC50 of 0.046 μM (46 nM) against E. coli LpxH, while the first-in-class AZ1 has an IC50 of 0.14 μM against the same enzyme . The primary publication for LpxH-IN-2 reports its analogs as having potent antibacterial activity and enzyme inhibition, indicating a comparable or superior profile, but a direct, quantifiable comparison is not possible with the current data [1].

LpxH enzyme inhibition IC50 Gram-negative bacteria

Antibacterial Activity of LpxH-IN-2 Compared to AZ1 and JH-LPH-33 in E. coli

The minimum inhibitory concentration (MIC) for LpxH-IN-2 against E. coli is not specified in the available data. In contrast, the sulfonyl piperazine analogs AZ1 and JH-LPH-33 are known to have poor antibacterial activity against wild-type E. coli, with MIC values >64 μg/mL [1]. This profound lack of whole-cell activity is a well-documented limitation of the sulfonyl piperazine class, driven by poor penetration of the Gram-negative outer membrane. LpxH-IN-2, as a meta-sulfonamidobenzamide derivative, is reported in its primary research article to possess potent antibacterial activity, a clear and differentiating feature [2].

Antibacterial activity MIC Escherichia coli

Chemotype-Dependent hERG Liability Profile of LpxH-IN-2 Analogs

The meta-sulfonamidobenzamide chemotype of LpxH-IN-2 has been explicitly linked to the ability to modulate blockade of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel through modifications of the benzamide scaffold [1]. This is a critical safety consideration in antibacterial drug development. In contrast, no such data or structure-activity relationship (SAR) has been reported for the sulfonyl piperazine comparators AZ1 and JH-LPH-33 regarding hERG interaction. This demonstrates a chemotype-specific and tunable property not shared by the comparator class.

hERG cardiac safety off-target liability

Optimal Scientific and Preclinical Application Scenarios for LpxH-IN-2


Differentiating LpxH from LpxC Inhibition in Mechanistic Studies

LpxH-IN-2 is an ideal tool for dissecting the distinct biological consequences of inhibiting early-stage (LpxC) versus late-stage (LpxH) lipid A biosynthesis. Unlike LpxC inhibition, which primarily disrupts membrane synthesis, inhibition of LpxH is hypothesized to cause a 'double punch' by both halting essential lipid A production and leading to the accumulation of toxic lipid A intermediates [1]. Using LpxH-IN-2 in parallel with an LpxC inhibitor allows researchers to deconvolute these mechanisms and their differential effects on bacterial cell viability and host immune activation.

Chemical Probe for Validating LpxH Essentiality in Gram-Negative Pathogens

Due to its reported functional antibacterial activity against E. coli, LpxH-IN-2 serves as a superior chemical probe compared to sulfonyl piperazine analogs like AZ1 (MIC >64 μg/mL) [2]. It can be used to validate the essentiality of LpxH in a cellular context, particularly in studies aiming to confirm target engagement in live bacteria and to assess the bacteriostatic or bactericidal nature of LpxH inhibition under various growth conditions.

Structure-Activity Relationship (SAR) Studies for hERG Liability Mitigation

The established link between the meta-sulfonamidobenzamide scaffold of LpxH-IN-2 and hERG channel blocking makes it a critical compound for medicinal chemistry campaigns focused on developing safer LpxH inhibitors [3]. Researchers can use LpxH-IN-2 as a benchmark to design and synthesize novel analogs, using hERG patch-clamp assays to guide structural modifications that retain antibacterial potency while minimizing cardiotoxicity risk. This SAR-informed approach is a key advantage over working with chemotypes for which this liability is uncharacterized.

Benchmarking New LpxH Inhibitor Chemotypes

LpxH-IN-2, as a representative of the meta-sulfonamidobenzamide class, should be included as a key benchmark control in any screening or characterization campaign for novel LpxH inhibitors. Its performance in enzymatic and whole-cell assays provides a critical reference point for evaluating the potency, antibacterial efficacy, and potential liabilities of new chemical entities targeting this enzyme, especially in comparison to the widely referenced but functionally limited sulfonyl piperazine class [2].

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